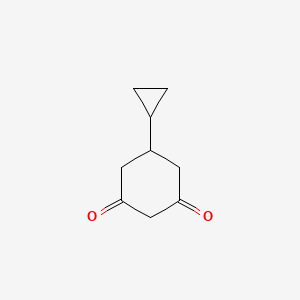
5-Cyclopropylcyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropylcyclohexane-1,3-dione is a chemical compound with the molecular formula C9H12O2 . It has a molecular weight of 152.19 . The compound is a powder in its physical form .
Molecular Structure Analysis
The molecule contains a total of 24 bonds, including 12 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 three-membered ring, 1 six-membered ring, and 2 aliphatic ketones .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, cyclohexane-1,3-dione derivatives have been studied for their reactions with various chemicals, leading to the formation of novel compounds with complex structures .Its storage temperature is -10 degrees . More specific physical and chemical properties are not available in the current resources.
Applications De Recherche Scientifique
Regioselective Synthesis of Fused Pyrroles A three-component catalyst-free protocol enables the regioselective synthesis of highly functionalized fused pyrroles, involving 5-cyclopropylcyclohexane-1,3-dione. This innovative approach in water–ethanol media underscores the compound's potential in creating densely substituted pyrroles, significant for medicinal chemistry and materials science. The research highlights the kinetic vs. thermodynamic control in the synthesis, providing insights into the mechanism and stability of the products. The study's findings, supported by DFT calculations, showcase the compound's utility in synthesizing complex heterocycles efficiently and sustainably (Chen et al., 2014).
Anti-proliferative and c-Met Inhibition Activities this compound serves as a versatile reagent in synthesizing various heterocyclic compounds with significant biological activities. A study explored its use in creating compounds with notable anti-proliferative and c-Met inhibition activities against several cancer cell lines. This research emphasizes the compound's role in developing new therapeutic agents and its impact on understanding structure-activity relationships in cancer treatment (Mohareb et al., 2021).
Synthesis of Six-Membered Oxygen-Containing Heterocycles The versatility of this compound in synthesizing six-membered oxygen-containing heterocycles is remarkable. These heterocycles serve as intermediates for natural products and bioactive molecules, offering a wide range of therapeutic activities. The research underscores the compound's significance in organic synthesis, providing a pathway to diverse and complex molecular architectures with potential applications in drug discovery and development (Sharma et al., 2020).
Trifluoromethyl Building Blocks The synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione demonstrates the compound's potential as a reactive intermediate for creating organic and heterocyclic compounds containing trifluoromethyl groups. This research presents a straightforward method for incorporating fluorine into bioactive molecules, enhancing their pharmacokinetic properties and offering new avenues for drug design (Fadeyi & Okoro, 2008).
Versatile Precursor for Bioactive Molecules this compound's role as a key structural precursor in synthesizing a plethora of bioactive molecules is well-documented. Its application spans across the synthesis of chromenones, xanthenones, coumarins, and various heterocycles, showcasing its broad utility in creating compounds with diverse biological activities. This comprehensive review highlights the compound's importance in modern organic synthesis, offering insights into its multifaceted applications in medicinal chemistry (Sharma et al., 2021).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 5-Cyclopropylcyclohexane-1,3-dione is the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD) . This enzyme plays a crucial role in the breakdown of the amino acid tyrosine into components that are used by plants to create molecules that the plant needs .
Mode of Action
This compound inhibits the action of HPPD . By inhibiting this enzyme, the compound prevents the breakdown of tyrosine, disrupting the normal biochemical processes within the plant .
Biochemical Pathways
The inhibition of HPPD affects the tyrosine degradation pathway. This disruption leads to a deficiency in plastoquinone, a vital molecule involved in photosynthesis . As a result, the plant cannot carry out photosynthesis effectively, leading to bleaching and eventually, plant death .
Result of Action
The result of the action of this compound is the rapid bleaching and quick elimination of the weeds when these herbicides are applied on the fields . This is due to the disruption of photosynthesis caused by the inhibition of HPPD .
Propriétés
IUPAC Name |
5-cyclopropylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-8-3-7(6-1-2-6)4-9(11)5-8/h6-7H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HODUOLKLCSAVBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC(=O)CC(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001297731 |
Source


|
| Record name | 5-Cyclopropyl-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001297731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
172155-41-8 |
Source


|
| Record name | 5-Cyclopropyl-1,3-cyclohexanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172155-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Cyclopropyl-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001297731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

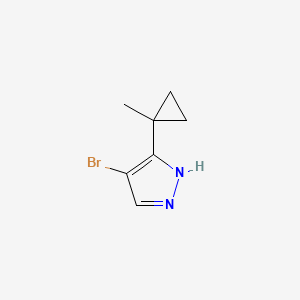
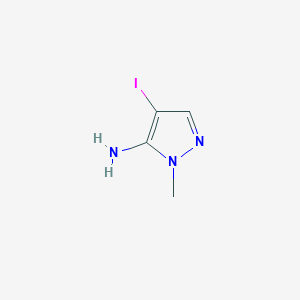
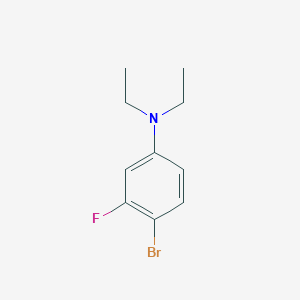
![[2-Fluoro-6-(methylsulfanyl)phenyl]methanamine](/img/structure/B1380225.png)
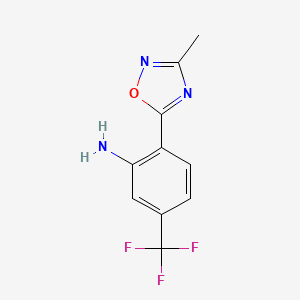
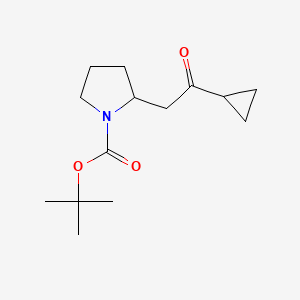
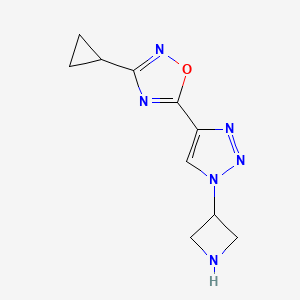
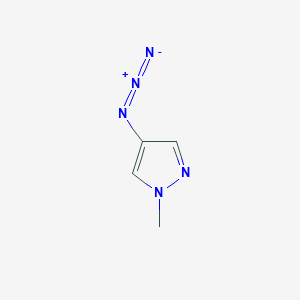
![2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1380233.png)
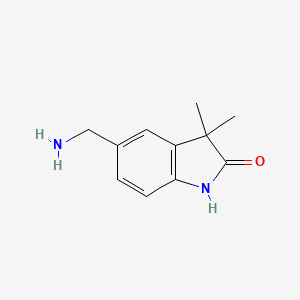

![5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine](/img/structure/B1380239.png)

